
Cilastatin sodium
概要
説明
シラスタチンは、腎脱水ペプチダーゼ阻害剤としての役割で知られている化学化合物です。 主に、抗生物質イミペネムとの併用で、腎脱水ペプチダーゼによる分解を阻害し、抗生物質の効果を長持ちさせるために使用されます 。 シラスタチン自体は抗生物質活性は持ちませんが、イミペネムの代謝を阻害することで、その効果を高めます .
準備方法
合成経路と反応条件: シラスタチンは、さまざまな方法で合成できます。 1つのアプローチには、微生物エステラーゼを用いたメチル (±)-2,2-ジメチルシクロプロパンカルボン酸エステルのエナンチオ選択的加水分解が含まれます 。 別の方法には、(Z)-7-クロロ-2-((S)-2,2-ジメチルシクロプロピルカルボキサミド)-2-ヘプテン酸の結晶化が含まれ、続いて中性マクロポーラス樹脂を用いて精製し、シラスタチンナトリウムが得られます .
工業的製造方法: シラスタチンの工業的製造には、多くの場合、高度な結晶化技術が用いられ、高純度と高収率が確保されます。 このプロセスは、通常、エチル 7-クロロ-2-オキソヘプタノエートと (S)-2,2-ジメチルシクロプロパンカルボキサミドの反応を含み、その後、さらなる精製ステップが行われます .
化学反応解析
反応の種類: シラスタチンは、酸化や加水分解など、さまざまな化学反応を起こします。 この化合物は、通常の条件下では安定していますが、酸素や水分が存在すると分解されやすくなります .
一般的な試薬と条件: シラスタチンの合成および反応で一般的に使用される試薬には、微生物エステラーゼ、イソオクタンなどの有機溶媒、結晶化剤などがあります 。これらの反応は、通常、制御された温度とpH条件下で行われ、高いエナンチオ選択性と収率が確保されます。
生成される主な生成物: シラスタチンの合成から生成される主な生成物はシラスタチンナトリウムであり、イミペネムと組み合わせて使用することで、その抗菌活性を高めます .
科学研究の用途
シラスタチンは、幅広い科学研究に利用されています。 イミペネムと組み合わせて、細菌感染症の治療に使用されています 。 さらに、シラスタチンは、緑内障の管理において、抗炎症作用と神経保護作用を持つ可能性が示されています 。 また、腎虚血再灌流障害に対する保護効果についても研究されています 。 化学の分野では、シラスタチンは、酵素阻害と薬物相互作用を研究するためのモデル化合物として使用されています .
化学反応の分析
Degradation Pathways and Products
Cilastatin sodium undergoes degradation under oxidative, hydrolytic, and thermal conditions, forming distinct impurities ( ):
Oxidative Degradation
Exposure to oxygen induces:
-
Sulfoxide Formation : Oxidation of the thioether group produces diastereomers Cil-A1 and Cil-A2 ([Scheme 1] ).
-
Double Bond Migration : Converts the Z-isomer to the E-isomer, forming Cil-G .
Major Oxidative Impurities
Impurity | Structure | Formation Condition |
---|---|---|
Cil-A1 | (Z)-7-[(RS)-[(2R)-2-amino-2-carboxyethyl]sulfinyl]-hept-2-enoic acid | 5–20% headspace oxygen |
Cil-A2 | Epimer of Cil-A1 at sulfur | Oxygen-rich environments |
Cil-G | (E)-(2RS)-7-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-hept-3-enoic acid | Thermal stress + oxygen |
Hydrolytic Degradation
-
pH Sensitivity : Degrades rapidly in acidic (pH < 4) or alkaline (pH > 8) conditions, forming hydrolyzed derivatives .
-
Water-Mediated Instability : Free water content >0.2% accelerates hydrolysis, even at low total moisture levels .
Oxygen and Moisture
-
Headspace Oxygen (HO) :
-
Free Water Content :
Physical Form and Storage
-
Amorphous State : Hygroscopic nature increases water absorption, necessitating storage at -20°C .
-
Particle Size : Smaller particles (higher surface area) accelerate degradation due to increased oxygen and moisture exposure .
Stability in Parenteral Solutions
In total parenteral nutrition (TPN) solutions:
-
Imipenem vs. Cilastatin Stability :
Time (hr) Imipenem Recovery (%) Cilastatin Recovery (%) 0 100 100 15 95 98 24 60 85 -
Visual Changes : Solutions darken to orange within 24 hours, indicating decomposition .
Solubility and Handling
-
Solubility :
Solvent Concentration (mg/ml) Water 25 DMSO 10 (at 37°C)
This compound’s reactivity is dominated by sulfur oxidation and hydrolytic cleavage, necessitating stringent control of oxygen, moisture, and particle morphology during manufacturing and storage. These insights guide formulation strategies to enhance stability in combination therapies like imipenem/cilastatin .
科学的研究の応用
Cilastatin has a wide range of scientific research applications. It is used in the treatment of bacterial infections when combined with imipenem . Additionally, cilastatin has shown potential as an anti-inflammatory and neuroprotective agent in the management of glaucoma . It is also being studied for its protective effects against renal ischemia-reperfusion injury . In the field of chemistry, cilastatin is used as a model compound for studying enzyme inhibition and drug interactions .
作用機序
類似化合物との比較
シラスタチンは、それ自体が抗生物質活性を持たずに、腎脱水ペプチダーゼ I を阻害する能力においてユニークです 。 類似の化合物には、クラブラネート、スルバクタム、タゾバクタムなどの他のベータラクタマーゼ阻害剤があり、これらはベータラクタム系抗生物質と組み合わせて使用され、その効果を高めます 。 シラスタチンとは異なり、これらの阻害剤は、ある程度の固有の抗菌活性を持っています .
結論
シラスタチンは、医療および科学研究の分野において貴重な化合物です。腎脱水ペプチダーゼ I を阻害し、イミペネムの効果を高める能力により、細菌感染症の治療において重要な成分となっています。
生物活性
Cilastatin sodium, a renal dehydropeptidase inhibitor, is primarily known for its role in enhancing the efficacy of the antibiotic imipenem by preventing its degradation. This article explores the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile based on diverse research findings.
Chemical and Pharmacological Profile
- Chemical Name : (2Z)-7-[[(2R)-2-Amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid sodium salt
- CAS Number : 81129-83-1
- Molecular Weight : 337.4 g/mol
- Mechanism of Action : Cilastatin inhibits renal dehydropeptidase I, an enzyme that hydrolyzes imipenem. By blocking this enzyme, cilastatin prolongs the antibacterial effect of imipenem and reduces nephrotoxicity associated with high doses of imipenem .
Biological Activity
This compound exhibits several important biological activities:
- Dipeptidase Inhibition : Cilastatin has a Ki value of 0.11 μM for inhibiting dipeptidases such as leukotriene D4 hydrolase and dehydropeptidase I. This inhibition is crucial for preventing the metabolism of leukotriene D4 to leukotriene E4, which has implications in inflammatory responses .
- Nephroprotective Effects : Cilastatin reduces the toxic accumulation of cyclosporin A in kidney proximal tubule epithelial cells, suggesting a protective role against nephrotoxicity .
- Antibacterial Activity : While cilastatin itself does not possess antibacterial properties, it enhances the effectiveness of imipenem against a wide range of bacteria, including multidrug-resistant strains. Studies have shown that imipenem/cilastatin is effective against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Case Studies and Research Findings
Several studies have evaluated the clinical efficacy of imipenem/cilastatin sodium in various infections:
- Severe Infections Study : A prospective study involving 108 patients with severe infections found that those treated with imipenem/cilastatin had a significantly higher total effective rate (96.30%) compared to controls (85.19%). The infection control time was shorter in the treatment group (2.77 days vs. 3.13 days) with a higher bacterial clearance rate (81.43% vs. 66.22%) .
- Respiratory Infections in Cancer Patients : In a study involving lung cancer patients with respiratory tract infections, imipenem/cilastatin showed an effectiveness rate of 75%. The bacteriological clearance was significant, with 16 out of 18 strains eliminated in non-operated patients .
Safety Profile
While cilastatin is generally well-tolerated, some adverse effects have been reported:
- Thrombocytopenia : A case study highlighted thrombocytopenia associated with imipenem/cilastatin in an older patient, emphasizing the need for monitoring platelet counts during treatment .
- Minor Side Effects : In clinical trials, side effects were reported in only 2% of patients, which were mild and resolved after discontinuation .
Summary Table of Clinical Findings
Study Focus | Total Patients | Effective Rate | Infection Control Time (days) | Bacterial Clearance Rate (%) |
---|---|---|---|---|
Severe Infections | 108 | 96.30 | 2.77 | 81.43 |
Respiratory Infections (Cancer) | 73 | 75 | N/A | N/A |
特性
Key on ui mechanism of action |
Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. |
---|---|
CAS番号 |
81129-83-1 |
分子式 |
C16H25N2NaO5S |
分子量 |
380.4 g/mol |
IUPAC名 |
sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |
InChI |
InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |
InChIキー |
QXPBTTUOVWMPJN-QBNHLFMHSA-M |
SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
異性体SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |
正規SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |
Key on ui other cas no. |
81129-83-1 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
関連するCAS |
82009-34-5 (Parent) |
溶解性 |
1.00e-01 g/L |
同義語 |
Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cilastatin Sodium and what is its primary function?
A1: this compound is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []
Q2: How does this compound interact with its target, dehydropeptidase-I?
A2: this compound binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of this compound. [, , , ]
Q5: How does this compound affect the pharmacokinetics of Imipenem?
A5: Co-administration of this compound with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with this compound at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by this compound in the kidneys. []
Q6: Are there any compatibility issues when administering this compound with Imipenem and other intravenous solutions?
A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and this compound, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While this compound itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]
Q7: Are there any known instances of bacterial resistance to Imipenem and this compound?
A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and this compound. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and this compound. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。